molecular formula C14H17F3N2O2 B13576236 4-methyl-N-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxamide

4-methyl-N-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxamide

Cat. No.: B13576236
M. Wt: 302.29 g/mol
InChI Key: VWSNUVXDGXLXME-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It features a piperidine ring substituted with a trifluoromethoxyphenyl group and a carboxamide group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-methylpiperidine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired carboxamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: Shares the trifluoromethoxy group but differs in the core structure.

    4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide: Similar functional groups but different substitution pattern.

    4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Used as a precursor in the synthesis of related compounds.

Uniqueness

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide is unique due to its specific combination of a piperidine ring and trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

4-methyl-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C14H17F3N2O2/c1-10-6-8-19(9-7-10)13(20)18-11-2-4-12(5-3-11)21-14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20)

InChI Key

VWSNUVXDGXLXME-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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